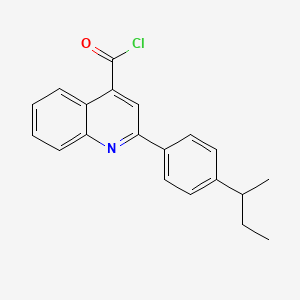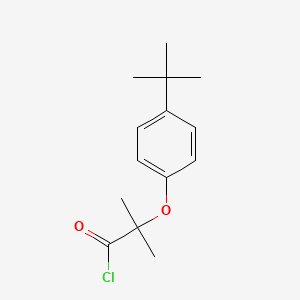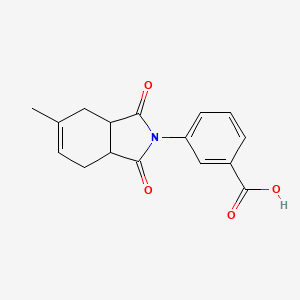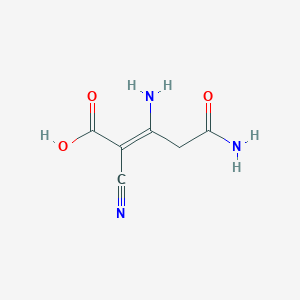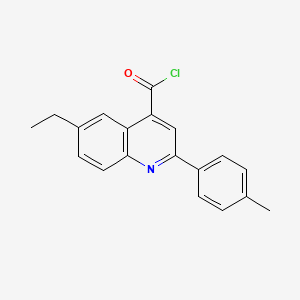
6-乙基-2-(4-甲基苯基)喹啉-4-羰基氯化物
描述
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, also known as EMQQC, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. EMQQC is used in many areas of science, from organic synthesis to biochemistry and physiology.
科学研究应用
- Quinoline derivatives have shown potential as anticancer agents .
- The outcomes of these studies vary, but many quinoline derivatives have shown promising results in inhibiting the growth of cancer cells .
- Quinoline derivatives can act as antioxidants .
- The outcomes would be measured in terms of the derivative’s ability to neutralize free radicals .
- Quinoline derivatives have been used to treat inflammation .
- The outcomes would be measured in terms of the derivative’s ability to reduce inflammation .
- Quinoline derivatives have been used in the treatment of malaria .
- The outcomes would be measured in terms of the derivative’s ability to kill the malaria parasite or inhibit its growth .
- Some quinoline derivatives have shown potential in treating SARS-CoV-2 .
- The outcomes would be measured in terms of the derivative’s ability to inhibit the virus .
Anticancer Activity
Antioxidant Activity
Anti-inflammatory Activity
Antimalarial Activity
Anti-SARS-CoV-2 Activity
Antituberculosis Activity
- Some quinoline derivatives have shown potential as antidepressants .
- The outcomes would be measured in terms of the derivative’s ability to alleviate symptoms of depression .
- Quinoline derivatives have been used to treat convulsions .
- The outcomes would be measured in terms of the derivative’s ability to reduce or eliminate convulsions .
- Some quinoline derivatives have shown potential in treating various viral infections .
- The outcomes would be measured in terms of the derivative’s ability to inhibit the virus .
- Quinoline derivatives have been used to treat hypertension .
- The outcomes would be measured in terms of the derivative’s ability to lower blood pressure .
- Some quinoline derivatives have shown potential in treating HIV .
- The outcomes would be measured in terms of the derivative’s ability to inhibit the virus .
- Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- The outcomes would be measured in terms of the derivative’s ability to kill the bacteria or inhibit its growth .
Antidepressant Activity
Anticonvulsant Activity
Antiviral Activity
Antihypertensive Activity
Anti-HIV Activity
Treatment of Various Infections
- Quinoline derivatives have been used in third-generation photovoltaics .
- The outcomes would be measured in terms of the derivative’s ability to improve the efficiency of the photovoltaic cell .
- Quinoline derivatives are good materials for the emission layer of OLEDs .
- The outcomes would be measured in terms of the derivative’s ability to improve the efficiency and lifespan of the OLED .
- Quinoline derivatives have been used in transistors .
- The outcomes would be measured in terms of the derivative’s ability to improve the efficiency and performance of the transistor .
- Quinoline derivatives are being considered as materials for biomedical applications .
- The outcomes would be measured in terms of the derivative’s ability to improve the performance of the biomedical device or treatment .
- Quinoline-based dyes have been used in photographic plates .
- The outcomes would be measured in terms of the derivative’s ability to improve the quality of the photographic image .
Third-Generation Photovoltaics
Organic Light-Emitting Diodes (OLEDs)
Transistors
Biomedical Applications
Photographic Plates
Solvents for Terpenes and Resins
属性
IUPAC Name |
6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-6-9-17-15(10-13)16(19(20)22)11-18(21-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGRJSZVORXADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
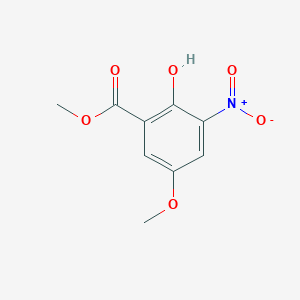
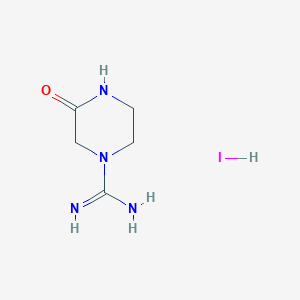
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
![3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B1393835.png)
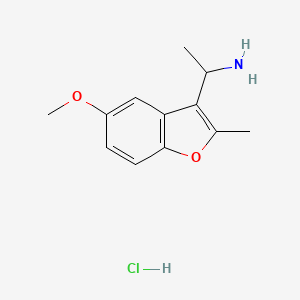
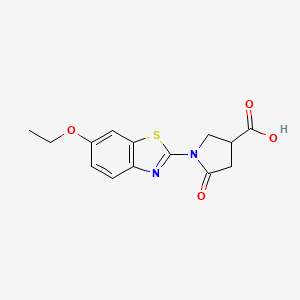
![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)
